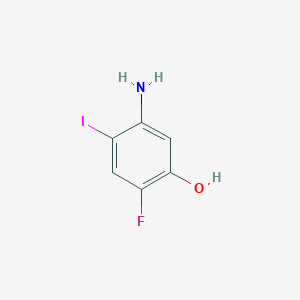
Lithium tetrachloroaurate(III) xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tetrachloroaurate(III) xhydrate is a chemical compound with the molecular formula LiAuCl₄·xH₂O. It is a coordination complex where lithium ions are coordinated to tetrachloroaurate(III) anions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tetrachloroaurate(III) xhydrate can be synthesized through the reaction of lithium chloride with tetrachloroauric acid in an aqueous solution. The reaction typically involves dissolving lithium chloride in water and then adding tetrachloroauric acid to the solution. The mixture is then stirred and allowed to react, forming this compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tetrachloroaurate(III) xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form gold nanoparticles or other gold-containing compounds.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and ligands such as phosphines. Reaction conditions often involve aqueous or organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include gold nanoparticles, gold complexes with different ligands, and reduced gold species.
Wissenschaftliche Forschungsanwendungen
Lithium tetrachloroaurate(III) xhydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-containing compounds.
Biology: The compound is utilized in biological studies for labeling and imaging purposes.
Medicine: Research explores its potential in drug delivery systems and therapeutic applications.
Industry: It is employed in the production of electronic components and catalysis.
Wirkmechanismus
The mechanism of action of lithium tetrachloroaurate(III) xhydrate involves its interaction with various molecular targets. In the case of gold nanoparticle formation, the compound undergoes reduction, leading to the nucleation and growth of gold particles. The pathways involved include electron transfer processes and coordination chemistry principles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrogen tetrachloroaurate(III) hydrate: Similar in structure but contains hydrogen instead of lithium.
Potassium tetrachloroaurate(III): Contains potassium ions instead of lithium.
Sodium tetrachloroaurate(III): Contains sodium ions instead of lithium.
Uniqueness
Lithium tetrachloroaurate(III) xhydrate is unique due to the presence of lithium ions, which can influence the compound’s solubility, reactivity, and applications. Its specific properties make it suitable for certain applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
AuCl4H2LiO |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
lithium;tetrachlorogold(1-);hydrate |
InChI |
InChI=1S/Au.4ClH.Li.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
InChI-Schlüssel |
WAHSZMWQZAVXGV-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].O.Cl[Au-](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















